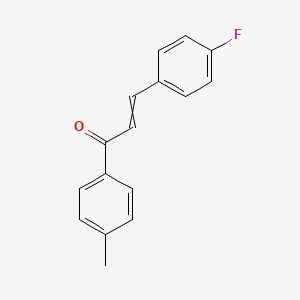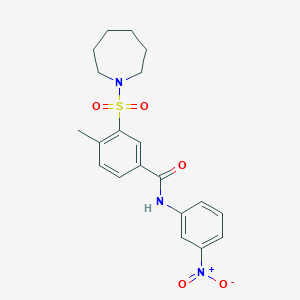![molecular formula C22H23Br2IN4O2S B15154254 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15154254.png)
3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is a complex organic compound that features multiple halogen atoms and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of bromine and iodine atoms through halogenation reactions. The piperazine and butanoyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine and butanoyl groups.
Reduction: Reduction reactions can target the halogen atoms, potentially converting them to less reactive forms.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where the halogens can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or thiols.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in synthetic organic chemistry.
Biology
In biological research, this compound could be used to study the effects of halogenated benzamides on biological systems. Its structure allows for interactions with various biological targets, potentially leading to new insights in biochemistry and pharmacology.
Medicine
Medically, this compound might be explored for its potential therapeutic properties. The presence of halogen atoms and the piperazine ring suggest it could interact with biological receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action for 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The halogen atoms and functional groups can form various types of bonds and interactions, influencing the compound’s biological activity. Pathways involved might include signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
- 3,5-dibromo-4-hydroxyphenylbenzamide
- 4,4-dibromo-2,2-dinitrobiphenyl
- 3,5-dibromo-4-methylaniline
Uniqueness
What sets 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide apart is its combination of halogen atoms and functional groups, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
属性
分子式 |
C22H23Br2IN4O2S |
|---|---|
分子量 |
694.2 g/mol |
IUPAC 名称 |
3,5-dibromo-N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-iodobenzamide |
InChI |
InChI=1S/C22H23Br2IN4O2S/c1-2-3-19(30)29-10-8-28(9-11-29)16-6-4-15(5-7-16)26-22(32)27-21(31)17-12-14(23)13-18(24)20(17)25/h4-7,12-13H,2-3,8-11H2,1H3,(H2,26,27,31,32) |
InChI 键 |
CYKUXPAQBAHLIT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC(=C3)Br)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15154179.png)

![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B15154199.png)
![(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15154214.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15154218.png)
![6-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]hexan-1-ol](/img/structure/B15154226.png)
![Octane-1,8-diyl bis[(2-methylphenyl)carbamate]](/img/structure/B15154232.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15154244.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide](/img/structure/B15154246.png)
![butyl 4-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]benzoate](/img/structure/B15154258.png)


